molecular formula C9H10BrN B1386029 4-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 903557-28-8

4-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1386029
CAS No.: 903557-28-8
M. Wt: 212.09 g/mol
InChI Key: MVGZSXVETDUUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C9H10BrN It is a derivative of indene, featuring a bromine atom at the 4-position and an amine group at the 1-position of the indene ring system

Scientific Research Applications

4-bromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with “4-bromo-2,3-dihydro-1H-inden-1-amine” include the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound’s GHS precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is the radical bromination of 2,3-dihydro-1H-inden-1-amine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds with high regioselectivity, yielding the desired 4-bromo derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-1-amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 2,3-dihydro-1H-inden-1-amine.

    Oxidation: Products include imines or nitriles.

    Reduction: The major product is 2,3-dihydro-1H-inden-1-amine.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    4-chloro-2,3-dihydro-1H-inden-1-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    4-fluoro-2,3-dihydro-1H-inden-1-amine: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.

Uniqueness

4-bromo-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZSXVETDUUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655705
Record name 4-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903557-28-8
Record name 4-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title amine was generated from 4-bromo-indan-1-one (5.00 g, 23.70 mmol), NaBH3CN (10.40 g, 165.50 mmol) and NH4OAc (54.80 g, 710.95 mmol) according to the protocols as outlined in general procedure B described above.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
NH4OAc
Quantity
54.8 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
4-bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 3
Reactant of Route 3
4-bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 4
4-bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 5
4-bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 6
4-bromo-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.